4-Hydroxybutyl 2-hydroxybenzoate
Description
4-Hydroxybutyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid (salicylic acid) with a 4-hydroxybutyl alcohol moiety. These analogs exhibit diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties, which are influenced by the hydroxyl group's position on the aromatic ring and the ester chain's length and substituents .
Properties
CAS No. |
13461-42-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-hydroxybutyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c12-7-3-4-8-15-11(14)9-5-1-2-6-10(9)13/h1-2,5-6,12-13H,3-4,7-8H2 |
InChI Key |
QSXUEUPCEGOEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl 2-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into 4-hydroxybenzoic acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: Conversion to corresponding quinones under oxidative conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and butanol.
Oxidation: Quinones and other oxidized derivatives.
Scientific Research Applications
4-Hydroxybutyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 4-hydroxybutyl 2-hydroxybenzoate is not fully understood. it is proposed to act by inhibiting DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase in some bacterial species . It may also interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of intracellular constituents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of hydroxybenzoate esters vary significantly based on structural modifications. Below is a detailed comparison:
Structural Isomers: Hydroxyl Position
The position of the hydroxyl group on the benzoate ring critically impacts functionality:
- 2-Hydroxybenzoate Derivatives (e.g., salicylate esters): Antioxidant Activity: 2-Hydroxybenzoates exhibit lower antioxidant efficiency compared to 3- and 4-hydroxy isomers. This is attributed to their higher bond dissociation energy (BDE) of the O–H bond (~85 kcal/mol vs. ~80 kcal/mol for 3- and 4-hydroxybenzoates), which reduces hydrogen atom transfer (HAT) efficiency in radical scavenging . Cytotoxicity: 2-Phenoxyethyl 2-hydroxybenzoate showed 52% viability in MCF-7 breast cancer cells at 500 µg/mL, indicating weaker activity compared to its 4-hydroxy counterpart . Microbial Interactions: Ethyl 2-hydroxybenzoate correlates strongly with C. boidinii and P. carsonii, suggesting microbial metabolism or production pathways .
- 4-Hydroxybenzoate Derivatives: Cytotoxicity: 2-Phenoxyethyl 4-hydroxybenzoate demonstrated potent activity against MCF-7 cells, with 11% viability at 500 µg/mL (IC50 <62.5 µg/mL). This is likely due to inter-H-bond formation with DNA, a mechanism absent in the 2-hydroxy analog . Antimicrobial Use: Butyl 4-hydroxybenzoate (CAS 94-26-8) is a preservative with established safety data, indicating its role in inhibiting microbial growth .
Ester Chain Modifications
The ester group's structure affects solubility, bioavailability, and application:
- Butyl Esters :
- Phenoxyethyl Esters: The phenoxyethyl group enhances cytotoxicity in 4-hydroxy derivatives, likely due to improved cell membrane penetration .
- Ethyl Esters :
Key Data Table
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